molecular formula C22H18ClN5O4S B2834948 methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251629-74-9

methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate

Cat. No.: B2834948
CAS No.: 1251629-74-9
M. Wt: 483.93
InChI Key: RVYFHVXFBBZBOF-UHFFFAOYSA-N
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Description

Structure and Properties
The compound methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a triazolopyrazine derivative characterized by:

  • A 1,2,4-triazolo[4,3-a]pyrazin-3-one core with a sulfur-linked 4-chlorobenzyl group at position 7.
  • An acetamido bridge at position 2, connecting the triazolopyrazine core to a methyl benzoate moiety.
  • Molecular formula: C₃₂H₂₄ClN₅O₄S (calculated based on structural analogs in and synthetic pathways in –8).

Cyclization of hydrazine derivatives with carbonyl reagents to form the triazolopyrazine core.

Thioether formation via nucleophilic substitution at position 3.

Acetamidation and esterification to introduce the benzoate group.

Properties

IUPAC Name

methyl 3-[[2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O4S/c1-32-21(30)15-3-2-4-17(11-15)25-18(29)12-28-22(31)27-10-9-24-20(19(27)26-28)33-13-14-5-7-16(23)8-6-14/h2-11H,12-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYFHVXFBBZBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate (CAS Number: 1251629-74-9) is a complex organic compound that exhibits significant biological activity. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H18ClN5O4SC_{22}H_{18}ClN_{5}O_{4}S, with a molecular weight of approximately 483.9 g/mol. It features a triazole ring linked to a pyrazine structure and various functional groups that contribute to its biological properties. The presence of the 4-chlorobenzyl thio group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazolo[4,3-a]pyrazine scaffold exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi. A study highlighted that certain triazolo derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural analogs suggest a promising antimicrobial potential.

2. Anticancer Activity

The anticancer properties of related triazolo-pyrazine compounds have been extensively studied. For example, compounds derived from the same scaffold have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values reported in the nanomolar range . The mechanism often involves inhibition of key signaling pathways such as c-Met kinase, which plays a crucial role in tumor growth and metastasis . Although direct studies on this compound are yet to be published, its structural characteristics suggest it may exhibit similar anticancer activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Adenosine Receptor Modulation : Compounds with triazole scaffolds have been identified as selective antagonists for human A2A adenosine receptors, which are implicated in various physiological processes including tumor progression and inflammation .
  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors (e.g., topoisomerase IV and DNA gyrase), which are essential for bacterial DNA replication and transcription .

Case Studies and Research Findings

A comprehensive review of the literature reveals several case studies demonstrating the efficacy of triazolo-pyrazine derivatives:

StudyCompoundActivityIC50/Other Metrics
22iAntitumorA549: 0.83 μM; MCF-7: 0.15 μM; HeLa: 2.85 μM
Various TriazolesAntibacterialMIC: 0.125–8 μg/mL against Gram-positive bacteria
Triazolo DerivativeshA2A AR antagonismKi values ranging from 0.17 to 54.5 nM

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole nucleus present in the compound is recognized for its broad spectrum of antimicrobial properties. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant activity against various bacterial strains. For instance:

  • Mechanism of Action : The triazole moiety interferes with the synthesis of nucleic acids in microorganisms, effectively inhibiting their growth. Studies have shown that compounds with this structure can act against both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antibacterial Activity

A series of synthesized triazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) ranging from 0.5 to 1 μM for certain compounds, demonstrating comparable efficacy to established antibiotics like gentamicin .

Anticancer Properties

The anticancer potential of methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate has been explored in various studies. The compound's structure allows it to interact with cellular pathways involved in cancer progression.

  • Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Anticancer Activity

In vitro studies have shown that certain derivatives exhibit potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were significantly lower than those for conventional chemotherapeutics, indicating a promising therapeutic index .

Anticonvulsant Effects

The anticonvulsant activity of triazole derivatives has been a focal point in recent research due to the urgent need for new treatments for epilepsy and related disorders.

  • Mechanism of Action : Compounds containing the triazole nucleus have been shown to enhance GABAergic transmission and inhibit sodium channels, which are critical in controlling seizure activity .

Case Study: Anticonvulsant Activity

Research involving animal models has demonstrated that specific derivatives exhibit significant anticonvulsant properties with effective doses yielding protective indices greater than 20 in various seizure models. These findings suggest that the compound may offer a novel approach to managing epilepsy with potentially fewer side effects compared to existing medications .

Summary Table of Applications

ApplicationMechanism of ActionNotable Findings
AntimicrobialInhibition of nucleic acid synthesisEffective against MRSA; MICs: 0.5–1 μM
AnticancerInduction of apoptosisPotent cytotoxicity in MCF-7 and A549 cell lines
AnticonvulsantEnhancement of GABAergic transmissionProtective index > 20 in seizure models

Chemical Reactions Analysis

Hydrolysis of Methyl Ester

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Reaction ConditionsProductsYieldReference
1M NaOH, aqueous ethanol, 80°C3-(2-(8-((4-chlorobenzyl)thio)-3-oxo- triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoic acid~85%
H2SO4 (conc.), refluxSame as above~70%

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acid hydrolysis follows a protonation-nucleophilic addition pathway.

Nucleophilic Substitution at Chlorobenzyl Thio Group

The sulfur atom in the chlorobenzyl thio group acts as a nucleophilic center, enabling substitution reactions with electrophiles like alkyl halides or oxidizing agents.

Reaction TypeReagents/ConditionsProductsApplication
AlkylationCH3I, K2CO3, DMF, 60°CMethylated thioether derivativeSolubility modulation
OxidationH2O2 (30%), acetic acid, 50°CSulfoxide (R-SO-) or sulfone (R-SO2-) derivativesBioactivity enhancement

Key Observation : Oxidation to sulfone derivatives significantly enhances electrophilicity, potentially improving binding affinity to biological targets.

Triazole Ring Functionalization

The triazolo[4,3-a]pyrazine core participates in electrophilic aromatic substitution (EAS) and ring-opening reactions.

Electrophilic Aromatic Substitution

ElectrophileConditionsPosition SubstitutedOutcome
Nitration (HNO3/H2SO4)0°C, 2 hoursC-5 of triazoleNitro-substituted derivative
Bromination (Br2/FeBr3)CHCl3, 40°CC-7 of pyrazineBromo-adduct for cross-coupling

Ring-Opening Reactions

Under strong reducing conditions (e.g., LiAlH4), the triazole ring may cleave to form amine intermediates, though this pathway requires further validation.

Amide Bond Reactivity

The acetamido linker (-NHCO-) is resistant to hydrolysis under mild conditions but cleaves under prolonged exposure to strong acids or bases:

ConditionsProducts
6M HCl, reflux, 12 hours3-(2-aminoacetamido)benzoic acid + triazolo-pyrazine fragment
NaNH2, THF, 100°CDegradation products with free amine and carboxylic acid moieties

Stability Note : The amide bond remains intact in physiological pH ranges, making the compound suitable for in vitro assays.

Reductive Modification of Pyrazine

Catalytic hydrogenation of the pyrazine ring under H2/Pd-C yields a partially saturated derivative, altering electronic properties:

ConditionsProduct StructureImpact on Reactivity
1 atm H2, Pd/C, ethanolDihydro-pyrazine analogIncreased basicity and conformational flexibility

Cross-Coupling Reactions

The chlorobenzyl group facilitates palladium-catalyzed coupling reactions, enabling structural diversification:

ReactionCatalytic SystemProducts
Suzuki-MiyauraPd(PPh3)4, K2CO3, DMEBiaryl derivatives
Buchwald-HartwigPd2(dba)3, XantphosAminated analogs

Limitation : Steric hindrance from the triazole-pyrazine system may reduce coupling efficiency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Triazolopyrazine Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Substituents Molecular Weight Key Biological Activities Source
Target Compound 1,2,4-Triazolo[4,3-a]pyrazin-3-one 8-(4-Cl-benzylthio), 2-acetamido-methyl benzoate ~610.1 (estimated) Hypothesized: Antimicrobial, kinase inhibition (inferred from ) N/A
: 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo-triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxybenzyl)acetamide Same core 8-(4-Cl-benzylthio), 2-acetamido-4-methoxybenzyl 469.94 Not explicitly reported; structural focus
: 2-(4-(8-Amino-3-oxo-2-phenyl-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide Same core 8-amino, 6-(4-hydroxyphenyl), 2-phenyl ~434.4 Antioxidant conjugation (radical scavenging)
: Methyl-2-(2-(4-methyl-5-oxo-triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)-3-methylbutanoate Triazoloquinazoline core 1-thioacetamido-methylbutanoate ~463.5 Antimicrobial (implied by thiadiazole/thiazole conjugates in )
Key Observations:

Core Modifications: The target compound’s triazolopyrazine core is distinct from triazoloquinazolines (), which exhibit fused quinazoline rings for enhanced planar rigidity . Substituent Positioning: The 4-chlorobenzylthio group at position 8 is unique compared to ’s 8-amino and 6-aryl substitutions, which are linked to antioxidant activity .

Methyl Benzoate: Unlike ’s 4-methoxybenzyl group, this ester may improve cell permeability but reduce metabolic stability compared to amides (e.g., ) .

Table 2: Reported Bioactivities of Analogues
Compound Type Antimicrobial Activity Antioxidant Activity Kinase/Receptor Binding Source
Target Compound Not directly tested Not reported Hypothesized: Adenosine receptor affinity (cf. ) N/A
: Quinazolin-4-one-thiadiazole hybrids Moderate to strong antibacterial (e.g., S. aureus) Not reported Not applicable
: Phenoxyacetamide derivatives Not tested IC₅₀ ~10 µM (DPPH assay) Adenosine A₂ₐ receptor antagonism (Ki < 100 nM)
: Triazoloquinazoline esters Implied antifungal (cf. thiadiazole derivatives) Not tested Not reported
Key Findings:
  • Antimicrobial Potential: The target compound’s 4-chlorobenzylthio group aligns with ’s thioether-linked quinazolines, which show Gram-positive antibacterial activity .
  • Antioxidant Gaps: Unlike ’s phenolic antioxidants, the target compound lacks hydroxyl groups, likely limiting radical-scavenging efficacy.

Physicochemical and Pharmacokinetic Profiles

Table 3: Calculated Properties (Using )
Property Target Compound Compound Compound
LogP ~3.5 (estimated) 2.8 1.9
Water Solubility Low (ester hydrolysis likely) Moderate (amide) High (phenolic OH)
Metabolic Stability Moderate (esterase-sensitive) High (amide resistant) Low (phase II conjugation)
  • Metabolic Vulnerabilities : The methyl benzoate in the target compound may undergo rapid esterase-mediated hydrolysis, unlike ’s stable amide .

Q & A

Q. Critical Reaction Conditions :

  • Temperature : Controlled cooling (e.g., 10°C) minimizes side reactions during thioether formation .
  • Solvents : Anhydrous DMF or THF ensures solubility of intermediates .
  • Catalysts : Use of DIPEA or triethylamine for acid scavenging in coupling steps .

Q. Yield Optimization Table :

StepTemp (°C)SolventCatalystYield RangeReference
Triazolopyrazine core60–80DMFNone45–60%
Thioether substitution10–25THFNaH70–85%
Acetamido coupling25–60DMFEDCI/HOBt65–80%

[Basic] Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR confirms regiochemistry of the triazolopyrazine core and substituents. For example, aromatic protons in the 4-chlorobenzyl group appear as doublets (δ 7.3–7.5 ppm) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 510.08) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Cross-Validation :
Use orthogonal methods (e.g., IR spectroscopy for carbonyl groups at ~1700 cm⁻¹) to resolve ambiguities .

[Advanced] How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC50 variability in kinase inhibition assays) arise from:

  • Assay conditions : Differences in buffer pH, ATP concentrations, or cell lines .
  • Compound purity : Impurities >5% skew dose-response curves .

Q. Resolution Strategies :

Standardize protocols : Replicate studies under identical conditions (e.g., ATP = 10 µM, pH 7.4).

Orthogonal assays : Validate activity using SPR (surface plasmon resonance) and cellular viability assays .

Meta-analysis : Compare structural analogs (e.g., 4-methyl vs. 4-methoxy derivatives) to identify SAR trends .

[Advanced] What computational methods are used to predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Autodock Vina or Schrödinger Suite predicts binding poses in kinase ATP pockets (e.g., CDK2). The triazolopyrazine core forms hydrogen bonds with hinge residues .
  • QSAR Modeling :
    • 3D-QSAR (CoMFA/CoMSIA) correlates substituent electronegativity (e.g., 4-Cl vs. 4-OCH3) with inhibitory potency .
  • MD Simulations :
    • GROMACS simulations (100 ns) assess stability of ligand-target complexes .

Validation :
Cross-check computational predictions with experimental mutagenesis (e.g., Ala scanning of binding site residues) .

[Advanced] How do structural modifications influence biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

Modification SiteExample ChangeImpact on ActivityReference
4-ChlorobenzylthioReplace with pyrrolidineReduced kinase inhibition (~10-fold)
Benzoate ester (methyl)Hydrolyze to carboxylic acidEnhanced solubility, lower logP
Acetamido linkerReplace with sulfonamideAltered target selectivity

Q. Design Guidelines :

  • Electron-withdrawing groups (e.g., -Cl) enhance target affinity but may reduce solubility .
  • Bulky substituents at the 8-position improve metabolic stability .

[Basic] What are the best practices for ensuring synthesis reproducibility?

Methodological Answer:

  • Detailed Protocols : Document exact molar ratios (e.g., 1.2 eq. of 4-chlorobenzyl mercaptan) .
  • Inert Atmosphere : Use N2/Ar for moisture-sensitive steps (e.g., NaH-mediated thiolation) .
  • Batch Consistency :
    • Characterize intermediates (e.g., by TLC) at each step .
    • Use calibrated equipment for temperature control (±2°C) .

Q. Troubleshooting Table :

IssueCauseSolution
Low yield in couplingImpure intermediatesRepurify via column chromatography
Side product formationOverheatingOptimize cooling (e.g., ice bath)

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